N',N'-diethyl-N-methyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine
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Overview
Description
N’,N’-diethyl-N-methyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a naphthalene ring attached to an ethylenediamine backbone, with additional ethyl and methyl groups. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-methyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine typically involves the reaction of naphthalene derivatives with ethylenediamine. One common method includes the alkylation of naphthalene with ethylenediamine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and controlled pH to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-methyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N’,N’-diethyl-N-methyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-methyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring can intercalate with aromatic residues in proteins, while the ethylenediamine backbone can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: This compound has a similar ethylenediamine backbone but lacks the naphthalene ring, making it less hydrophobic and less likely to intercalate with aromatic residues.
N-Methylethylenediamine: This compound is simpler, with only one methyl group attached to the ethylenediamine backbone, resulting in different reactivity and applications.
Uniqueness
N’,N’-diethyl-N-methyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine is unique due to its combination of a naphthalene ring and an ethylenediamine backbone, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .
Properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-4-20(5-2)14-13-19(3)15-17-11-8-10-16-9-6-7-12-18(16)17/h6-12H,4-5,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXYNFWXRLBTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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